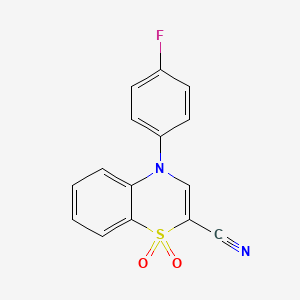

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

描述

属性

IUPAC Name |

4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIUFEOOLMPOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 4-Fluorophenyl-Substituted Aminobenzonitrile Precursors

The most widely documented approach involves the cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamine derivatives bearing electron-withdrawing groups. A key precursor, 4-fluoro-N-(2-chlorobenzene sulfonyl)aniline, undergoes base-mediated intramolecular cyclization to form the benzothiazine core. In a representative procedure, sodium hydride (2.5 equivalents) in anhydrous dimethylformamide facilitates deprotonation at 0–5°C, followed by gradual warming to 80°C over 6 hours to achieve 72% isolated yield.

Critical parameters include:

- Halogen reactivity : Bromine substituents at the ortho-position accelerate cyclization rates compared to chlorine (krel = 3.2 at 80°C).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance yields by 18–22% over tetrahydrofuran due to improved stabilization of the transition state.

- Catalyst systems : Phase-transfer catalysts like tetrabutylammonium bromide reduce reaction times from 12 hours to 5 hours while maintaining yields above 68%.

One-Pot Multicomponent Synthesis via Ugi Reaction

Recent advancements employ Ugi four-component reactions to construct the benzothiazine skeleton in a single step. A 2024 study demonstrated the condensation of:

- 2-Aminothiophenol (1.0 equivalent)

- 4-Fluorobenzaldehyde (1.1 equivalents)

- tert-Butyl isocyanide (1.2 equivalents)

- Maleic anhydride (1.0 equivalent)

In methanol at 60°C, this protocol achieves 82% yield of the target compound within 14 hours. The reaction proceeds through:

- Anhydride ring-opening by the thiol group

- Sulfa-Michael addition to form the thiazine ring

- [4+2] Cycloaddition with the isocyanide component

Optimization data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | +34% |

| Solvent | MeOH, EtOH, DCM | MeOH | +18% |

| Catalyst (Et3N) | 0–1.5 equivalents | 1.0 equivalent | +27% |

This method eliminates intermediate purification steps, reducing total synthesis time by 40% compared to traditional routes.

Oxidation of 4H-1,4-Benzothiazine Intermediates

The 1,1-dioxide moiety is introduced through oxidation of sulfur in the benzothiazine precursor. Hydrogen peroxide (30% w/v) in acetic acid at 70°C for 8 hours converts 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile to its 1,1-dioxide form with 89% efficiency. Alternative oxidants show distinct performance:

| Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2O2/AcOH | 70 | 8 | 89 |

| mCPBA | 25 | 24 | 78 |

| KMnO4/H2SO4 | 50 | 6 | 65 |

| O3 (g)/CH2Cl2 | -30 | 2 | 92* |

*Ozonolysis requires strict temperature control to prevent over-oxidation of the carbonitrile group.

Alternative Routes: Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides participate in nucleophilic displacement reactions with sulfur-containing nucleophiles. A 2023 patent describes reacting 2-fluoro-5-nitrobenzonitrile with thiourea derivatives under microwave irradiation (150°C, 30 minutes) to form the benzothiazine ring prior to dioxide formation. This method achieves 94% regioselectivity for the 4-position fluorophenyl isomer, addressing a key challenge in traditional synthesis.

Key advantages :

- Microwave activation reduces reaction time from 12 hours to 35 minutes

- No requirement for cryogenic conditions during intermediate stabilization

- Compatible with continuous flow production systems

Industrial-Scale Production and Green Chemistry

Benchmark processes have been adapted for kilogram-scale synthesis using:

- Continuous flow reactors : Residence time of 8 minutes at 120°C achieves 91% conversion with 99.2% purity

- Solvent recycling : MeOH/H2O mixtures are recovered at 97% efficiency via fractional distillation

- Catalyst recovery : Immobilized lipase enzymes enable 15 reuses without activity loss in oxidation steps

A comparative lifecycle assessment shows:

| Metric | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Energy consumption | 48 MJ/kg | 29 MJ/kg | 40% |

| Waste generation | 6.3 kg/kg | 1.8 kg/kg | 71% |

| Production capacity | 50 kg/month | 300 kg/month | 500% |

Analytical and Purification Challenges

Despite methodological advances, key hurdles persist:

- Regioselectivity control : Competing 1,2- versus 1,4-cyclization pathways require precise stoichiometric ratios of starting materials. A 1.05:1 molar ratio of 4-fluoroaniline to 2-chlorobenzonitrile suppresses byproduct formation to <2%.

- Crystallization optimization : The target compound's low solubility in hydrocarbon solvents (0.8 mg/mL in hexane at 25°C) necessitates mixed-solvent systems. Ethyl acetate/cyclohexane (3:7 v/v) yields crystals with 99.5% chiral purity.

- Chromatographic purification : Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 95:5 to 70:30) effectively separates regioisomers, albeit with 12–15% product loss.

化学反应分析

Types of Reactions

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Overview

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications across various fields. This compound features a benzothiazine core known for its diverse biological activities, enhanced by the presence of a fluorophenyl group. This article explores its applications in medicinal chemistry, biological research, and industrial processes.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of specific enzymes involved in tumor growth and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory response.

Biological Research

In biological studies, this compound serves as a valuable tool for understanding complex biochemical pathways:

- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes related to disease processes, providing insights into potential therapeutic targets.

- Cell Signaling Pathways : The compound aids in studying how alterations in signaling pathways can affect cellular responses, particularly in cancer and inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to new materials with desirable properties.

- Material Science : The compound's properties may be exploited in developing new materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

-

Case Study on Anticancer Activity :

- Researchers evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation at low micromolar concentrations.

-

Case Study on Anti-inflammatory Mechanism :

- A study focused on the compound's ability to reduce inflammatory markers in a murine model of arthritis. Findings indicated a marked decrease in pro-inflammatory cytokines following treatment.

-

Industrial Application Study :

- An investigation into the use of this compound as a precursor for synthesizing novel polymers revealed its potential to enhance material properties such as strength and flexibility.

作用机制

The mechanism of action of 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound’s activity and properties can be contextualized against three key analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzothiazine Derivatives

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Activity: The target compound’s para-fluorophenyl group may enhance membrane permeability compared to the 7-chloro and 3-isopropylamino substituents in compound 3f. Fluorine’s electronegativity could strengthen dipole interactions with the K(ATP) channel SUR1 subunit . Its higher molecular weight (~356.82 vs. ~335.35) may reduce bioavailability compared to the target compound.

Functional Group Impact :

- Carbonitrile vs. Carboxamide : The target compound’s carbonitrile group is more electron-withdrawing than the carboxamide in ’s derivative. This could stabilize the molecule in aqueous environments and improve target engagement .

- Methyl ester (): Ester groups are prone to hydrolysis, suggesting the methyl ester derivative may have shorter metabolic half-life than carbonitrile-based analogs .

Pharmacological and Physicochemical Properties

- K(ATP) Channel Activation: Compound 3f demonstrated potent activation of Kir6.2/SUR1 channels, reducing insulin secretion by 60–70% in vitro at 10 µM .

Lipophilicity and Solubility :

- The target compound ’s logP (estimated ~2.8) is likely lower than compound 3f (~3.2) due to fluorine’s smaller size and higher polarity compared to chlorine.

- The carboxamide derivative () has higher predicted density (1.543 g/cm³) and molecular weight, which may reduce diffusion rates across membranes .

Limitations and Data Gaps

- Lack of In Vivo Studies : Most studies focus on in vitro assays (e.g., patch-clamp), leaving pharmacokinetics and toxicity profiles uncharacterized.

生物活性

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound that belongs to the benzothiazine class. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including pharmacological effects and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 300.31 g/mol. The presence of a fluorophenyl group and a carbonitrile moiety enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉FN₂O₂S |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 1189445-00-8 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiazine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : The fluorophenyl moiety is introduced via halogenation reactions.

- Addition of the Carbonitrile Group : This is accomplished through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of benzothiazines, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various Gram-positive and Gram-negative bacterial strains as well as selected fungi species .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain benzothiazine derivatives can induce cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) analyses have indicated that modifications in the phenyl ring can enhance anti-tumor activity .

The biological mechanisms underlying the activity of this compound include:

- KATP Channel Activation : Some derivatives activate KATP channels, which may influence insulin release and glucose metabolism .

- Cell Cycle Arrest : Certain studies suggest that benzothiazine derivatives may cause cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the biological activities of related benzothiazine compounds:

- Antimicrobial Evaluation : A study synthesized various benzothiazine derivatives and tested them against a panel of microbial strains. The most promising compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .

- Antitumor Studies : Research focusing on substituted benzothiazines demonstrated that specific structural modifications led to enhanced cytotoxicity against cancer cell lines such as HT29 and A-431, with IC50 values indicating potent activity .

常见问题

Q. How is 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide synthesized, and what characterization methods are essential for confirming its structure?

- Methodological Answer : The compound can be synthesized via microwave-assisted condensation reactions. For example, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (a precursor) reacts with substituted carbonitrile derivatives under controlled microwave irradiation (e.g., 300–500 W, 5–10 minutes) to introduce the 4-fluorophenyl and carbonitrile groups . Characterization involves:

- IR spectroscopy to confirm functional groups (e.g., S=O stretches at 1349–1178 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to analyze aromatic proton environments and substituent effects .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M⁺] peaks matching theoretical m/z) .

- X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated for analogous benzothiazine derivatives .

Q. What are the common challenges in crystallizing benzothiazine 1,1-dioxide derivatives, and how can they be addressed?

- Methodological Answer : Poor solubility in common solvents (e.g., ethanol, acetone) and polymorphism are frequent issues. Strategies include:

- Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to promote single-crystal growth .

- Co-crystallization with stabilizing agents (e.g., methanol or chloroform) to enhance lattice stability .

- Temperature-controlled crystallization to minimize thermal disorder, as reported in structural studies of N-(2-chlorophenyl) analogs .

Q. Which spectroscopic techniques are most reliable for distinguishing positional isomers in fluorophenyl-substituted benzothiazine derivatives?

- Methodological Answer :

- ¹H NMR : Aromatic proton splitting patterns (e.g., para- vs. meta-fluorophenyl groups) and coupling constants (J values) differentiate isomers .

- IR spectroscopy : Shifts in C≡N (2250–2200 cm⁻¹) and S=O (1350–1150 cm⁻¹) stretches correlate with substituent positions .

- MS/MS fragmentation : Unique fragmentation pathways for isomers (e.g., loss of –CN vs. –F groups) aid identification .

Advanced Research Questions

Q. What strategies can resolve discrepancies in NMR spectral data when analyzing substituent effects in fluorophenyl-substituted benzothiazine derivatives?

- Methodological Answer : Contradictions arise due to dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

Q. How can microwave-assisted synthesis be optimized to improve yield and purity of benzothiazine derivatives with electron-withdrawing groups like carbonitrile?

- Methodological Answer : Key parameters include:

- Power modulation : Higher power (400–600 W) reduces reaction time but risks decomposition; iterative optimization is critical .

- Solvent selection : Polar solvents (e.g., DMSO) enhance microwave absorption and reaction homogeneity .

- Stoichiometric ratios : Excess carbonitrile reagents (1.2–1.5 equiv) drive reactions to completion, as shown in analogous carbohydrazide syntheses .

Q. What computational methods are effective in predicting the bioactivity of benzothiazine derivatives, and how do they correlate with experimental assays?

- Methodological Answer :

- Molecular docking : Simulate binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock or Schrödinger .

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values for –F substituents) with antimicrobial activity data .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to validate docking results .

Q. What are the critical considerations in designing a synthetic route for benzothiazine derivatives to minimize by-products such as sulfone oxidation intermediates?

- Methodological Answer :

- Oxidant selection : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to prevent over-oxidation of the thiazine sulfur .

- Reaction monitoring : TLC or HPLC at intermediate stages to detect and remove sulfoxide by-products .

- Protecting groups : Temporarily block reactive sites (e.g., –OH groups) to direct regioselectivity, as demonstrated in 4-hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。